molecular formula C13H16O2 B1240197 Cinnamyl butyrate CAS No. 103-61-7

Cinnamyl butyrate

Cat. No. B1240197
CAS RN: 103-61-7
M. Wt: 204.26 g/mol
InChI Key: YZYPQKZWNXANRB-UXBLZVDNSA-N
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Description

Synthesis Analysis

The enzymatic synthesis of cinnamyl butyrate involves the esterification process, with immobilized lipase being used to catalyze the reaction between butyric acid and cinnamyl alcohol. Optimal conditions for this synthesis include a substrate molar ratio of 1:2 (butyric acid to cinnamyl alcohol), a temperature of 50°C, enzyme loading of 2%, and an agitation speed of 250 rpm, achieving up to 90% conversion of butyric acid after 12 hours (Waghmare, Chatterji, & Rathod, 2017). Additionally, ultrasound-assisted synthesis has been optimized, showing significant enhancements in yield and reaction time, with a maximum conversion of 93% under optimal conditions (Waghmare, Mudaliar, & Rathod, 2020).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been extensively explored. Techniques such as mass spectrometry, IR, and NMR spectroscopy have been utilized to elucidate the structures of compounds synthesized from cinnamyl alcohol and its derivatives, demonstrating the versatility and complexity of cinnamyl-based compounds (Lévai, Patonay, Silva, Pinto, & Cavaleiro, 2002).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, leading to the formation of diverse compounds. For instance, cinnamyl ethers can be dimerized to form tetrahydropyrans in a reaction promoted by silver salts, illustrating the compound's reactive versatility and the formation of complex structures (Ruggeri, Motti, Della Ca’, & Maestri, 2022).

Scientific Research Applications

Enzymatic Synthesis and Kinetics

  • Enzymatic Synthesis : The enzymatic synthesis of cinnamyl butyrate through esterification of butyric acid and cinnamyl alcohol has been studied. Optimal conditions for achieving a high conversion rate include specific substrate molar ratios, temperature settings, and enzyme concentrations (Waghmare et al., 2017).
  • Kinetic Modeling : Kinetic models for the esterification reaction have been established, revealing the significant agreement between experimental and simulated results. This understanding is crucial for optimizing the synthesis process (Waghmare et al., 2017).

Ultrasound-Assisted Synthesis

  • Enhanced Synthesis : Ultrasound assistance in the lipase-catalyzed synthesis of this compound has been shown to significantly enhance the yield and reduce the time required for maximum conversion, compared to conventional methods (Tomke & Rathod, 2015).

Potential in Flavor and Fragrance Industry

  • Flavor and Fragrance Applications : this compound, due to its aromatic properties, has significant applications in the flavor and fragrance industry. Its synthesis, therefore, is of considerable interest for commercial production (Perdomo et al., 2019).

Use in Animal Feed

  • Safety and Efficacy in Animal Feed : As a flavoring compound, this compound has been evaluated for its safety and efficacy when used in animal feed. It is deemed safe at certain levels for various animal species, indicating its potential utility in enhancing the palatability of animal feeds (Rychen et al., 2017).

Biomedical Research

  • Neuroprotective Effects : In biomedical research, certain constituents related to this compound have been investigated for their neuroprotective activities, contributing to the understanding of potential therapeutic applications in neurological disorders (Liu et al., 2018).

Mechanism of Action

Target of Action

Cinnamyl butyrate is a chemical compound that has been shown to reduce plasma glucose levels in mice by inhibiting fatty acid synthesis and stimulating glucose uptake into cells . It directly interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. For instance, it inhibits fatty acid synthesis, which is a crucial process for energy storage in cells. Additionally, it stimulates glucose uptake into cells, further contributing to the reduction of plasma glucose levels .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the synthesis of fatty acids, a process that involves the conversion of acetyl-CoA to malonyl-CoA, which is then used to build long-chain fatty acids . By inhibiting this pathway, this compound can reduce the amount of energy stored in the form of fatty acids. Additionally, it stimulates the uptake of glucose into cells, a process that involves the transport of glucose across the cell membrane via glucose transporters .

Pharmacokinetics

It is known that the compound is synthesized enzymatically by esterification of butyric acid and cinnamyl alcohol . The reaction conditions, such as molar ratio, enzyme concentration, temperature, and speed of agitation, can affect the conversion rate of butyric acid to this compound .

Result of Action

The result of this compound’s action is a reduction in plasma glucose levels. This is achieved through the inhibition of fatty acid synthesis and the stimulation of glucose uptake into cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions for the enzymatic synthesis of this compound, such as the molar ratio of butyric acid to cinnamyl alcohol, the concentration of the enzyme, the temperature, and the speed of agitation, can affect the conversion rate of butyric acid to this compound . Additionally, the presence of other compounds in the environment can potentially interact with this compound, affecting its stability and efficacy .

properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-7-13(14)15-11-6-10-12-8-4-3-5-9-12/h3-6,8-10H,2,7,11H2,1H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYPQKZWNXANRB-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OC/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313849
Record name trans-Cinnamyl butyrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellowish liquid, fruity slightly floral balsamic odour
Record name Cinnamyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water, miscible (in ethanol)
Record name Cinnamyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.010-1.020
Record name Cinnamyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

78761-39-4, 103-61-7
Record name trans-Cinnamyl butyrate
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Record name Butanoic acid, 3-phenyl-2-propen-1-yl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamyl butyrate
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Record name Cinnamyl butyrate
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Record name Butanoic acid, 3-phenyl-2-propen-1-yl ester
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Record name trans-Cinnamyl butyrate
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Record name Cinnamyl butyrate
Source European Chemicals Agency (ECHA)
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Record name CINNAMYL BUTYRATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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